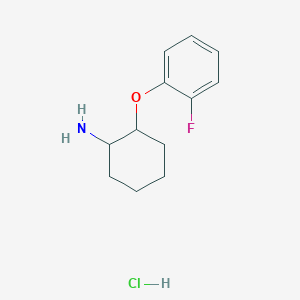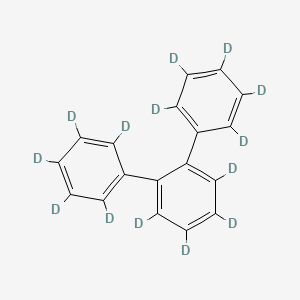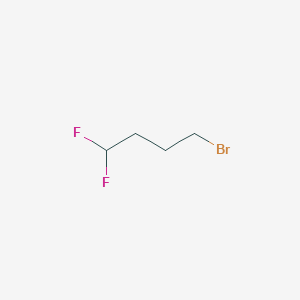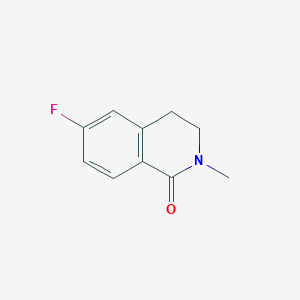![molecular formula C13H15ClFN3O B1442884 3-[(4-氟苯基)甲基]-5-(吡咯烷-2-基)-1,2,4-噁二唑盐酸盐 CAS No. 1311315-96-4](/img/structure/B1442884.png)
3-[(4-氟苯基)甲基]-5-(吡咯烷-2-基)-1,2,4-噁二唑盐酸盐
描述
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN3O and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒研究
吲哚衍生物与我们的目标化合物具有结构相似性,据报道具有抗病毒活性。 例如,某些基于吲哚的化合物已显示出对甲型流感和其他病毒的抑制活性 。我们的化合物中氟苯基的存在可能会增强其抗病毒能力,使其成为抗病毒药物开发中进一步探索的候选者。
抗炎研究
吲哚衍生物也以其抗炎特性而闻名。该化合物中的噁二唑部分特别有趣,因为它通常与抗炎活性有关。 这表明我们的化合物可用于研究新的抗炎剂,可能为炎症相关疾病提供新的治疗方法 .
抗癌活性
该化合物的结构成分,如吡咯烷环,存在于许多具有抗癌特性的生物活性化合物中。 对该化合物作为抗癌剂的潜力的研究可能会导致开发针对特定癌症类型的创新疗法,利用吡咯烷和噁二唑基团的独特特性 .
抗菌应用
含有吲哚核心的化合物已知具有抗菌特性。 我们的化合物中氟苯基和噁二唑基团的组合可能有助于广泛的抗菌活性,使其成为对抗耐药微生物菌株的宝贵资产 .
神经药理学潜力
吡咯烷环是神经活性药物中的一种常见特征,因为它影响分子的立体化学和三维覆盖范围。 这表明可以研究我们的化合物对中枢神经系统的潜在影响,可能导致治疗神经疾病的新方法 .
抗糖尿病研究
吲哚衍生物已被确定具有抗糖尿病作用。 我们的化合物的独特结构,特别是噁二唑环,可以探索其在调节血糖水平方面的效用,为抗糖尿病药物开发提供新的途径 .
抗疟疾研究
吲哚衍生物的生物活性扩展到抗疟疾作用。 该化合物的结构特征,包括氟苯基,可以用于设计新的抗疟疾药物,可能有助于全球抗击疟疾的努力 .
酶抑制
吲哚衍生物已知可以作为酶抑制剂,这对治疗各种疾病至关重要。 可以研究该化合物的功能基团的特定排列,以了解其抑制病理过程中的关键酶的能力,为新的治疗策略提供见解 .
作用机制
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. The pyrrolidine ring is a common feature in many biologically active compounds and is often involved in binding to target proteins .
Mode of Action
The mode of action would depend on the specific target proteins of this compound. The fluorophenyl group could be involved in hydrophobic interactions, while the pyrrolidine ring could form hydrogen bonds or dipole-dipole interactions .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. The effects could range from enzyme inhibition or activation, to effects on cell signaling, depending on the target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, charge, and the presence of functional groups. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence these properties .
Result of Action
The molecular and cellular effects would depend on the specific actions of this compound on its target proteins. This could range from changes in cell growth and proliferation, to effects on cell death, depending on the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance or inhibit its binding to target proteins .
生化分析
Biochemical Properties
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities. In in vitro and in vivo studies, prolonged exposure to 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for long-term biochemical modulation .
Dosage Effects in Animal Models
In animal models, the effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride vary with different dosages. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can induce toxic or adverse effects, such as cellular damage or organ dysfunction. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The metabolic fate of this compound includes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its overall bioavailability and efficacy. Understanding the transport mechanisms of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRADVFJPPHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)







![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)

